BenchChemオンラインストアへようこそ!

enrasentan

Left Ventricular Remodeling Heart Failure Endothelin Antagonist

Enrasentan is a prototypical mixed ET A /ET B antagonist with ~100-fold selectivity for ET A (Ki 1.1 nM vs 111 nM). Its unique adverse remodeling profile in clinical trials provides a benchmark for dissecting ET receptor subtype roles. Validated in the SHR-SP model with 90-95% survival vs controls, it is an ideal reference for hypertensive heart disease studies. Researchers can leverage its differential neurohormonal effects vs ACE inhibitors to investigate endothelin–RAAS cross-talk. Choose enrasentan as your definitive tool compound for mechanistic cardiovascular research. Standard B2B shipping available for verified researchers.

Molecular Formula C29H30O8
Molecular Weight 506.5 g/mol
Cat. No. B8289370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameenrasentan
Molecular FormulaC29H30O8
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)
InChIKeyGLCKXJLCYIJMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enrasentan (SB 217242): Mixed Endothelin A/B Receptor Antagonist for Heart Failure and Pulmonary Hypertension Research


Enrasentan, also known as SB 217242, is an orally active, mixed endothelin A/B (ETA/ETB) receptor antagonist [1]. It exhibits a slight selectivity for the ETA receptor (Ki = 1.1 nM) over the ETB receptor (Ki = 111 nM) [2], resulting in an approximate 100-fold preference for ETA [3]. The compound was originally developed by GlaxoSmithKline (GSK) and investigated in clinical trials for congestive heart failure, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD), though its development was ultimately discontinued [4]. Chemically, enrasentan is a member of the indane class, characterized by a substituted 2,3-dihydro-1H-indene core [5].

Enrasentan (SB 217242) vs. In-Class ERA Substitution: Why Selectivity and In Vivo Outcomes Diverge


While enrasentan is often categorized alongside other endothelin receptor antagonists (ERAs) such as bosentan or ambrisentan, its distinct receptor binding profile (Ki ETA 1.1 nM; Ki ETB 111 nM [1]) and its unique, albeit unfavorable, clinical and preclinical outcomes preclude simple substitution [2]. Unlike selective ETA antagonists, enrasentan's mixed profile led to unexpected adverse remodeling in heart failure trials, a finding not universally observed across the class [3]. This underscores the critical need for compound-specific validation rather than reliance on class-level assumptions when selecting an ERA for research or procurement.

Quantitative Evidence for Enrasentan Differentiation: A Comparator-Based Analysis


Enrasentan (SB 217242) vs. Enalapril: Differential Effects on LV Remodeling and Neurohormones

In a direct head-to-head, randomized, double-blind study comparing enrasentan to the ACE inhibitor enalapril, enrasentan demonstrated a divergent and adverse effect on left ventricular remodeling in asymptomatic patients with LV dysfunction. After six months of treatment (60-90 mg/day enrasentan vs. 10-20 mg/day enalapril), the primary endpoint of LV end-diastolic volume index (EDVI) increased with enrasentan but decreased with enalapril [1].

Left Ventricular Remodeling Heart Failure Endothelin Antagonist

Enrasentan (SB 217242) vs. Placebo in HF: Clinical Worsening in the ENCOR Trial

The ENCOR trial was a randomized, placebo-controlled study evaluating the effect of enrasentan on clinical outcomes in 419 patients with chronic heart failure (NYHA class II-III, LVEF ≤ 35%). The trial found that enrasentan treatment was associated with a significantly higher rate of clinical worsening and heart failure hospitalization compared to placebo [1].

Chronic Heart Failure Clinical Trial Endothelin Antagonist

Enrasentan (SB 217242) vs. Hydralazine: Blood Pressure-Independent Organ Protection

In a rat model of high-fructose diet (HFD)-induced hypertension and hyperinsulinemia, both enrasentan and the vasodilator hydralazine normalized blood pressure. However, only enrasentan significantly reduced the associated renal and cardiac target organ damage, indicating a protective effect beyond simple blood pressure reduction [1].

Hypertension Cardiorenal Protection Animal Model

Enrasentan (SB 217242) vs. ETA-Selective Antagonists: Receptor Selectivity Profile

Enrasentan is classified as a mixed ETA/ETB antagonist with a modest (~100-fold) preference for ETA (Ki ETA = 1.1 nM; Ki ETB = 111 nM) [REFS-1, REFS-2]. This profile places it in a distinct category from highly selective ETA antagonists like atrasentan (~1860-fold) or sitaxsentan (~6500-fold), and from other mixed antagonists like bosentan (selectivity ratio not explicitly defined in same table) [3].

Receptor Pharmacology Endothelin Antagonists Selectivity

Enrasentan (SB 217242) Survival and Remodeling Benefit in Hypertensive Cardiac Hypertrophy Model

In a severe model of hypertensive cardiac hypertrophy and dysfunction (spontaneously hypertensive stroke-prone rats on a high-salt/high-fat diet), chronic oral administration of enrasentan dramatically improved survival and preserved cardiac function relative to untreated controls [1]. This stands in contrast to its neutral or adverse effects observed in clinical HF trials, highlighting the model-dependent nature of its efficacy.

Cardiac Hypertrophy Animal Model Survival

Enrasentan (SB 217242) vs. Placebo: Neutral to Adverse Effect on Neurohormonal Profile

Contrary to expectations for a cardioprotective agent, enrasentan was associated with an adverse neurohormonal profile in a clinical study compared to both enalapril and placebo. This provides a mechanistic insight into its observed clinical outcomes. In comparison to enalapril, enrasentan led to a smaller reduction in brain natriuretic peptide (BNP) and an increase in noradrenaline [1].

Neurohormonal Activation Heart Failure Biomarkers

Enrasentan (SB 217242): Optimal Research and Industrial Application Scenarios


Mechanistic Studies of Mixed vs. Selective Endothelin Antagonism in Cardiac Remodeling

Leveraging the direct clinical comparison data showing enrasentan's adverse effect on left ventricular remodeling versus enalapril [4], this compound is ideally suited for head-to-head preclinical or in vitro studies designed to dissect the differential roles of ETA and ETB receptor subtypes in cardiac fibroblasts and myocytes. It serves as a prototypical tool compound for a mixed antagonist profile with ~100-fold ETA selectivity [2].

Validation of Hypertensive Cardiac Hypertrophy and Heart Failure Animal Models

Based on the robust survival benefit and improved cardiac function observed in the stroke-prone spontaneously hypertensive rat model [4], enrasentan can be utilized as a positive control or reference agent in studies investigating new therapeutic interventions for hypertensive heart disease. Its validated efficacy in this specific model (90-95% survival vs. 30% in controls) provides a strong benchmark for evaluating novel compounds targeting pressure-overload hypertrophy.

Comparative Pharmacodynamic Studies on Neurohormonal Regulation

The quantified, differential effects of enrasentan on key neurohormonal markers such as BNP and noradrenaline, when compared directly to an ACE inhibitor [4], position it as a valuable molecular probe for ex vivo or in vivo research. Investigators can use enrasentan to study the cross-talk between the endothelin system and other neurohormonal axes (e.g., sympathetic nervous system, renin-angiotensin system) in the context of cardiovascular disease.

Investigation of Blood Pressure-Independent Cardio-Renal Protection

The preclinical evidence that enrasentan provides organ protection beyond its antihypertensive effect, as demonstrated in the high-fructose diet model against hydralazine [4], makes it a relevant compound for research into the direct protective mechanisms of endothelin blockade on renal and cardiac tissues. It is particularly useful for studies aiming to separate the hemodynamic effects from the tissue-specific antifibrotic or anti-inflammatory actions of ERA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for enrasentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.